molecular formula C20H18N6O2 B2470789 (E)-2-(4-cinnamamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide CAS No. 1396892-47-9

(E)-2-(4-cinnamamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide

Cat. No.: B2470789
CAS No.: 1396892-47-9
M. Wt: 374.404
InChI Key: GQXKJMXQZFQOEH-AWNIVKPZSA-N
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Description

(E)-2-(4-cinnamamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-cinnamamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cinnamamide Moiety: The synthesis begins with the preparation of the cinnamamide derivative through the reaction of cinnamic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Tetrazole Ring: The cinnamamide derivative is then subjected to cyclization with sodium azide and a suitable catalyst to form the tetrazole ring.

    Attachment of the Cyclopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-cinnamamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or organometallic reagents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-2-(4-cinnamamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (E)-2-(4-cinnamamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-benzamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide
  • (E)-2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide
  • (E)-2-(4-formamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide

Uniqueness

(E)-2-(4-cinnamamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide is unique due to its cinnamamide moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c27-18(13-6-14-4-2-1-3-5-14)21-15-9-11-17(12-10-15)26-24-19(23-25-26)20(28)22-16-7-8-16/h1-6,9-13,16H,7-8H2,(H,21,27)(H,22,28)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXKJMXQZFQOEH-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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